4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H5ClN2O2S |
|---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
4-chloro-2-thiophen-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-5(9(13)14)4-11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14) |
InChI Key |
YBBHNEDEPNLDHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chlorothiophene-2-carboxylic Acid Intermediate
A patented one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid (a crucial intermediate) involves:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Chlorination of 2-thiophenecarboxaldehyde to 5-chloro-2-thiophenecarboxaldehyde | Chlorine gas introduced at -10 to 30 °C, 1-20 h heat preservation | Molar ratio Cl2:aldehyde = 0.9-4:1 (preferably 1.5-1.05:1) |
| 2 | Slow addition of intermediate into precooled 20% NaOH solution | Temperature controlled below 30 °C, dropping time ~2 h | NaOH solution at -5 to 0 °C |
| 3 | Chlorine gas introduced slowly after addition | 15-30 °C, 4 h chlorine introduction, 4 h reaction continuation | Ensures full conversion; monitored by TLC and HPLC (92% purity) |
| 4 | Quenching with sodium sulfite, extraction with dichloromethane | Cooling to 5-10 °C | Organic layer separated and reused |
| 5 | Acidification with concentrated HCl to pH 1-2 | Precipitates 5-chlorothiophene-2-carboxylic acid | Filtered, recrystallized from ethanol/water, dried |
This method yields a high-purity intermediate efficiently without isolating the aldehyde intermediate separately, improving overall yield and process simplicity.
Construction of the Pyrimidine Ring
The pyrimidine ring is typically constructed by condensation reactions involving amidines or guanidine derivatives with appropriate β-dicarbonyl compounds or equivalents bearing the thiophene substituent. While specific detailed procedures for 4-chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid are limited in open literature, related pyrimidine syntheses suggest:
- Cyclization reactions under acidic or basic catalysis.
- Use of substituted thiophene carboxylic acid derivatives as starting materials.
- Chlorination at the 4-position of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.
Chlorination at the 4-Position of Pyrimidine
Chlorination at the 4-position of pyrimidines is commonly achieved by:
| Reagent | Conditions | Outcome |
|---|---|---|
| Thionyl chloride with catalytic DMF | Heating at 80 °C for several hours | Converts 4-hydroxypyrimidine derivatives to 4-chloropyrimidines |
| Phosphorus oxychloride (POCl3) | Reflux conditions | Effective chlorinating agent for pyrimidines |
For example, a related synthesis of 4-chloro-5-phenylthieno[2,3-d]pyrimidine involves treatment of the corresponding 4-hydroxy derivative with thionyl chloride and DMF at 80 °C for 4 hours, followed by workup and purification. This approach is applicable to 4-chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid analogues.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The one-pot chlorination and oxidation method for the thiophene intermediate is efficient and scalable, reducing purification steps and improving yield.
- Chlorination of pyrimidine hydroxyl groups to chlorides is well-established, typically using thionyl chloride or phosphorus oxychloride with catalytic DMF.
- The presence of the thiophene ring requires careful control of reaction conditions to avoid over-chlorination or degradation.
- Purification by recrystallization in ethanol/water mixtures is effective for obtaining high-purity 4-chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid.
- Analytical techniques such as TLC, HPLC, and spectroscopic methods (NMR, IR) are essential for monitoring reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Condensation: Condensation reactions can be carried out using reagents like thionyl chloride or carbodiimides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield 4-methoxy-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid.
Scientific Research Applications
4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloro and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Related Pyrimidine-5-carboxylic Acid Derivatives
The biological and chemical properties of pyrimidine-5-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1. Structural and Functional Comparison of Pyrimidine-5-carboxylic Acid Derivatives
*Molecular weight calculated based on formula C₉H₅ClN₂O₂S.
Substituent Effects on Reactivity and Solubility
- Electron-Donating vs. Withdrawing Groups : The thiophen-2-yl group (electron-rich) may increase nucleophilic substitution reactivity at position 4 compared to electron-withdrawing groups like CF₃ .
- Solubility: Carboxylic acid derivatives generally exhibit poor solubility in non-polar solvents. However, salts (e.g., choline derivatives) or esterification (e.g., ethyl esters in ) improve solubility .
- Storage Stability : Compounds like 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid require inert storage conditions (-20°C), suggesting sensitivity to oxidation or hydrolysis .
Biological Activity
4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid (CAS Number: 1194254-42-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid is , with a molecular weight of 224.67 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a thiophene moiety, which contributes to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, research has shown that various pyrimidine derivatives can inhibit the growth of multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and lung carcinoma (A549) cells. The compound's mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid | HT-29, A549 | 15.7 | Apoptosis induction |
| Other Pyrimidine Derivative A | HeLa, CaCo-2 | 12.3 | Cell cycle arrest |
| Other Pyrimidine Derivative B | MCF-7, PC-3 | 8.5 | Inhibition of signaling pathways |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.
Table 2: COX Inhibition by Pyrimidine Derivatives
| Compound Name | COX-2 IC50 (µM) | Reference |
|---|---|---|
| 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid | 0.04 ± 0.01 | |
| Celecoxib (Standard Drug) | 0.04 ± 0.01 |
Antimicrobial Activity
The biological activity extends to antimicrobial properties, where derivatives have shown effectiveness against various bacterial strains. The presence of the thiophene ring is believed to enhance the antimicrobial efficacy by interacting with microbial membranes.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on the effects of various pyrimidine derivatives on cancer cell lines revealed that 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid exhibited significant cytotoxicity against HT-29 and A549 cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
- Inflammation Models : In animal models of inflammation, compounds similar to 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid demonstrated reduced paw edema in carrageenan-induced models, suggesting a strong anti-inflammatory effect .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The inhibition of COX enzymes suggests potential use in treating inflammatory diseases.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells points to its utility in oncology.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid?
Answer:
The synthesis typically involves:
- Step 1: Cyclization of thiophene derivatives with pyrimidine precursors. For example, methylthio-substituted pyrimidines (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid derivatives) are intermediates, where the methylthio group is replaced with thiophen-2-yl via nucleophilic substitution .
- Step 2: Carboxylic acid formation via hydrolysis of esters (e.g., ethyl esters) under acidic or basic conditions .
- Step 3: Purification using column chromatography or recrystallization, with LCMS and HPLC (e.g., retention time ~1.26 minutes under SMD-TFA05 conditions) for validation .
Advanced: How can computational modeling predict reactivity at the chloro and carboxylic acid functional groups?
Answer:
- DFT calculations evaluate electron density distribution to identify reactive sites. For instance, the chloro group’s leaving-group propensity and the carboxylic acid’s hydrogen-bonding capacity are modeled to predict nucleophilic substitution or coupling reactions .
- Molecular docking assesses interactions with biological targets (e.g., enzymes), revealing steric/electronic effects of the thiophene ring on binding affinity .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- NMR (¹H/¹³C): Assigns protons on the thiophene (δ ~6.5–7.5 ppm) and pyrimidine rings (δ ~8.0–9.0 ppm) .
- LCMS/HPLC: Validates molecular weight (e.g., m/z 366 [M+H]⁺ for related pyrimidine esters) and purity (>90%) .
- Elemental analysis: Confirms stoichiometry (e.g., C₉H₅ClN₂O₂S) .
Advanced: What strategies enhance solubility for in vitro assays without compromising stability?
Answer:
- Salt formation: Choline or sodium salts improve aqueous solubility, as demonstrated for structurally similar pyrimidine carboxylic acids .
- Co-solvent systems: Use DMSO-water mixtures (<10% DMSO) or pH adjustment (e.g., buffered solutions at pH 7.4) .
- Amorphous solid dispersion: Enhances dissolution rates via spray-drying with polymers like PVP .
Advanced: How do structural modifications at the thiophene moiety influence biological activity?
Answer:
- SAR studies compare analogs (e.g., methylthio vs. trifluoromethyl substituents):
- In vitro assays (e.g., IC₅₀ determination) validate activity changes .
Basic: What impurities arise during synthesis, and how are they controlled?
Answer:
- Common impurities:
- Unreacted starting materials (e.g., thiophene-2-boronic acid).
- Hydrolysis byproducts (e.g., ester intermediates).
- Control methods:
Advanced: What mechanistic role does the chloro substituent play in cross-coupling reactions?
Answer:
- The chloro group acts as a leaving group in Suzuki-Miyaura couplings (e.g., with boronic acids) to form biaryl pyrimidines .
- Reaction kinetics (e.g., Pd-catalyzed conditions) are optimized using DOE (Design of Experiments) to minimize dehalogenation side reactions .
Basic: How is compound stability evaluated under storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
